Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
Overview
Description
Mechanism of Action
Target of Action
It is known that 1,2,4-benzothiadiazine-1,1-dioxide derivatives, to which this compound belongs, have been found to modulate ampa receptors and activate katp channels .
Mode of Action
It can be inferred from the known activities of similar compounds that it may interact with its targets (ampa receptors and katp channels) to induce a variety of biological effects .
Biochemical Pathways
Modulation of ampa receptors and activation of katp channels can influence a variety of cellular processes, including neuronal signaling and insulin secretion .
Pharmacokinetics
It is soluble in chloroform , which suggests that it may have good bioavailability.
Result of Action
Based on the known activities of similar compounds, it may have a variety of pharmacological effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Action Environment
It is known that the compound is stable at -20° c , suggesting that it may be sensitive to temperature.
Preparation Methods
The synthesis of Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide involves several steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The compound is typically synthesized in a solid state and is soluble in chloroform . Industrial production methods often involve controlled environments to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chloroform and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide is unique compared to other similar compounds due to its specific molecular structure and properties . Similar compounds include Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and other derivatives of benzothiazine . These compounds share some similarities in their chemical structure but differ in their specific applications and properties .
Properties
IUPAC Name |
methyl 4-hydroxy-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHIOTWSWSQQNT-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715736 | |
Record name | Methyl 4-hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942047-62-3 | |
Record name | Methyl 4-hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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